1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride
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Description
Synthesis Analysis
Pyrazolines or their analogs can be prepared by several synthesis strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis
The molecular structure of a similar compound, 1-(4-Fluorobenzyl)piperazine, has been reported. It has a molecular formula of C11H15FN2 and a molecular weight of 194.25 .Chemical Reactions Analysis
Pyrazolines can be prepared by several synthesis strategies. For example, when compound 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one is heated with hydrazine in dioxane, it forms 5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-(5-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazolines .Scientific Research Applications
Environmental Applications
Amine-containing sorbents have been identified as effective solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting potential environmental applications of amine-functionalized compounds. The removal efficiency of these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, highlighting the importance of these factors in the design of next-generation sorbents for environmental remediation (Ateia et al., 2019).
Synthetic and Medicinal Chemistry
Pyrazoline derivatives have been extensively studied for their wide range of biological activities. The synthesis of heterocyclic compounds using pyrazoline scaffolds, such as pyrazolo-imidazoles and spiropyridines, showcases the structural diversity achievable with this core structure. This versatility underlines the potential of pyrazoline and its derivatives in the synthesis of new therapeutic agents with various biological activities (Gomaa & Ali, 2020).
Anticancer Research
Recent updates in synthetic strategies of pyrazoline derivatives for developing new anticancer agents have been a significant focus of research. Pyrazolines are recognized for their electron-rich nature, which, combined with their structural flexibility, allows for the development of compounds with high biological efficacy against cancer. The review of pyrazoline derivatives patent literature suggests ongoing interest in leveraging this heterocyclic compound for anticancer applications (Ray et al., 2022).
Inhibition of Monoamine Oxidase
The pyrazoline nucleus has been identified as a promising scaffold for the inhibition of monoamine oxidase (MAO), a target for treating neurodegenerative diseases and psychiatric disorders. Structural modifications at specific positions on the pyrazoline ring have shown significant activity towards MAO, highlighting the potential for developing therapeutic agents based on pyrazoline derivatives (Mathew et al., 2013).
Antioxidant Activity
The antioxidant activity of compounds is crucial for mitigating oxidative stress-related damage in biological systems. Analytical methods for determining antioxidant activity have been reviewed, emphasizing the importance of understanding the mechanisms underlying antioxidant effects. This area of research could benefit from the exploration of pyrazoline derivatives known for their potential antioxidant properties (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGUQJOVIHUSIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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